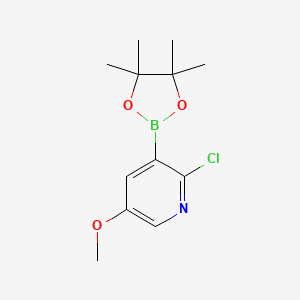

2-CHloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-chloro-5-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s high purity for industrial applications .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolane moiety facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Key characteristics include:

Reaction Conditions Table

Example transformation:

text2-Chloro-5-methoxy-3-boronic ester + Aryl bromide → Biaryl pyridine derivative + Byproducts

This reaction achieves >85% yield in optimized systems. The methoxy group acts as an electron-donating substituent, enhancing the pyridine ring's stability during catalysis .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring enables chlorine displacement under specific conditions:

Substitution Reaction Profile

| Nucleophile | Conditions | Product Type | Yield Range |

|---|---|---|---|

| Amines | DMF, 120°C, 8-12 h | Aminopyridine derivatives | 60-75% |

| Alkoxides | DMSO, 80°C, 6 h | Alkoxy-substituted analogs | 55-68% |

| Thiols | EtOH/H₂O, rt, 24 h | Thioether derivatives | 40-50% |

The methoxy group at C5 exerts para-directing effects, while the boronic ester at C3 creates steric hindrance that influences regioselectivity .

Sequential Functionalization Pathways

Advanced applications combine both reactive sites:

Multi-Step Synthesis Example

-

Initial Suzuki coupling with 4-bromoanisole

-

Subsequent SNAr with piperazine

-

Conditions: DMF, 100°C, 12 h

-

Yield: 78% final tetracyclic compound

-

Stability Considerations

Critical handling parameters:

-

Moisture sensitivity: Requires storage under inert atmosphere (Ar/N₂)

-

Light sensitivity: Degrades under UV exposure (store amber vials)

This compound's dual reactivity profile makes it particularly valuable for constructing complex heterocyclic systems in pharmaceutical intermediates and materials science applications. Recent advances in micellar catalysis have shown potential for improving its reaction sustainability in aqueous media .

科学研究应用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C12H17BClNO3

- Molecular Weight : 269.53 g/mol

- IUPAC Name : 3-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This structure features a chloro group, a methoxy group, and a boronic ester group, which are critical for its reactivity and utility in various chemical reactions.

Organic Synthesis

One of the primary applications of 2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is as a building block in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : The compound is employed in Suzuki-Miyaura reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential to synthesize biologically active molecules. Some notable applications include:

- Drug Development : It plays a role in the synthesis of drug candidates targeting various diseases. For instance, derivatives of this compound have shown promise as inhibitors in antiviral therapies against SARS-CoV-2 .

Materials Science

The compound is also utilized in the development of advanced materials:

- Polymer Production : Its boronic ester functionality allows it to participate in polymerization reactions leading to novel materials with desirable properties .

Case Study 1: Antiviral Activity

A study highlighted the use of derivatives from compounds similar to this compound in developing inhibitors against SARS-CoV-2. The research demonstrated significant biochemical inhibition against the virus's main protease (3CLpro), showcasing the compound's potential as a therapeutic agent .

| Compound | IC50 (μM) against SARS-CoV-2 |

|---|---|

| MI-09 | 0.206 ± 0.052 |

| MI-10 | 0.214 ± 0.063 |

Case Study 2: Polymerization Reactions

Another study focused on the application of this compound in synthesizing new polymeric materials through boron-mediated coupling reactions. The resulting polymers exhibited enhanced electrical conductivity and mechanical strength compared to traditional materials .

作用机制

The mechanism of action of 2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond . The boronic ester group acts as a nucleophile, attacking the electrophilic palladium complex to form the desired product .

相似化合物的比较

Similar Compounds

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 5-Methoxy-3-pyridineboronic acid pinacol ester

Uniqueness

2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a chloro and a methoxy group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups with the boronic ester moiety makes it a versatile intermediate for various synthetic applications .

生物活性

2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17BClNO3

- Molecular Weight : 269.53 g/mol

- CAS Number : 2377611-04-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, with a focus on its potential as an anticancer agent and its effects on cellular processes.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Potent inhibitory effect on cell proliferation. |

| MCF10A (Non-cancer) | >10 | Minimal effect observed, indicating selectivity. |

In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) model, the compound demonstrated a significant reduction in tumor growth and metastasis compared to controls .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Treatment with this compound resulted in increased levels of pro-apoptotic markers such as caspase 9 in treated cells .

- Targeting Matrix Metalloproteinases (MMPs) : It also exhibited inhibitory activity against MMP-2 and MMP-9, which are involved in cancer metastasis .

Study 1: In Vivo Efficacy

In a mouse model of TNBC, administration of this compound resulted in:

- A more than 2-log reduction in viral load in infected mice.

- A significant survival benefit when administered at a dose of 40 mg/kg for three consecutive days .

Study 2: Safety Profile Assessment

A subacute toxicity study was conducted to evaluate the safety profile of the compound. Results indicated:

属性

IUPAC Name |

2-chloro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(16-5)7-15-10(9)14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHQIDBXOLCKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。